Calcium;hydroxymethanone;hydroxide

Description

Fourier-Transform Infrared Spectroscopy

While specific infrared (IR) absorption bands for calcium formate are not detailed in the provided sources, formate ions generally exhibit characteristic antisymmetric (≈1600 cm⁻¹) and symmetric (≈1350 cm⁻¹) stretching vibrations of the carboxylate group. These bands aid in confirming the presence of formate ligands in the compound.

Raman Spectroscopy

Similarly, Raman spectra of calcium formate would display peaks corresponding to C–O and C–C vibrations within the formate ion. However, spectral data from the provided literature do not specify exact wavenumbers.

Nuclear Magnetic Resonance Spectroscopy

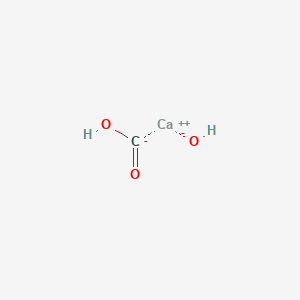

¹H Nuclear Magnetic Resonance (NMR) analysis of calcium formate in deuterated water (D₂O) reveals a singlet at 8.1–8.3 ppm , attributable to the equivalent protons of the formate anion. The absence of splitting confirms the symmetry of the HCOO⁻ group.

These spectroscopic techniques, combined with XRD, provide a comprehensive toolkit for characterizing calcium formate’s structural and compositional attributes.

Properties

Molecular Formula |

CH2CaO3 |

|---|---|

Molecular Weight |

102.10 g/mol |

IUPAC Name |

calcium;hydroxymethanone;hydroxide |

InChI |

InChI=1S/CHO2.Ca.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1 |

InChI Key |

LSNNEDKEACAXOS-UHFFFAOYSA-M |

Canonical SMILES |

[C-](=O)O.[OH-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydroxide is typically synthesized through the reaction of calcium oxide with water. This reaction is highly exothermic, releasing a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] An alternative method involves reacting sodium hydroxide with calcium chloride in an aqueous double displacement reaction, producing calcium hydroxide and sodium chloride .

Industrial Production Methods

Industrial production of calcium hydroxide involves the thermal decomposition of limestone (calcium carbonate) to produce calcium oxide, which is then hydrated to form calcium hydroxide. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxide undergoes several types of chemical reactions, including:

Neutralization: Reacts with acids to form water and a salt.

Decomposition: Decomposes into calcium oxide and water when heated to 512°C.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid to form calcium chloride and water.

Heat: Decomposes into calcium oxide and water at high temperatures.

Carbon Dioxide: Forms calcium carbonate when exposed to CO₂.

Major Products Formed

Calcium Chloride: Formed during neutralization with hydrochloric acid.

Calcium Carbonate: Formed during carbonation with carbon dioxide.

Calcium Oxide: Formed during thermal decomposition.

Scientific Research Applications

Water Treatment

Flocculation and pH Adjustment

Calcium hydroxide is extensively used in water treatment processes. It acts as a flocculant, aiding in the aggregation of suspended particles into larger clusters that can be easily removed from water. This process enhances water clarity and quality. Additionally, it is employed to raise the pH of acidic water to prevent corrosion in pipes and infrastructure, making it a cost-effective and low-toxicity option for water purification .

| Application | Functionality |

|---|---|

| Flocculant | Aggregates suspended particles for removal |

| pH Adjustment | Neutralizes acidic water to prevent corrosion |

Construction Industry

Lime Mortar Production

In construction, calcium hydroxide is a key ingredient in the production of lime mortar and plaster. When mixed with sand and water, it forms a paste that hardens over time through carbonation, enhancing the structural integrity and durability of masonry .

| Material | Use |

|---|---|

| Lime Mortar | Binding agent in masonry |

| Plaster | Finishing material for walls |

Agriculture

Soil pH Modification and Pest Control

Calcium hydroxide is utilized in agriculture to modify soil pH, making acidic soils more conducive to crop growth. It also serves as a pesticide, creating an inhospitable environment for harmful organisms .

| Application | Benefits |

|---|---|

| Soil pH Adjustment | Improves nutrient availability |

| Pest Control | Reduces harmful organisms |

Food Processing

Food Additive and Preservation

In the food industry, calcium hydroxide is approved as a food additive (E526) used for fortifying foods with calcium, improving texture, and regulating acidity. It plays a critical role in sugar refining processes by purifying sugarcane juice and maintaining the firmness of fruits during pickling .

| Application | Functionality |

|---|---|

| Food Fortification | Adds calcium content |

| Sugar Refining | Purifies sugarcane juice |

| Pickling | Maintains firmness of vegetables |

Medical Applications

Dentistry and Antacid Formulations

In medical settings, calcium hydroxide is widely used in dentistry for root canal treatments due to its antibacterial properties. It also serves as an antacid to neutralize stomach acid and relieve indigestion symptoms .

| Application | Use |

|---|---|

| Dentistry | Disinfects root canals |

| Antacid | Relieves symptoms of indigestion |

Case Study 1: Water Treatment Efficacy

A study conducted on the effectiveness of calcium hydroxide in wastewater treatment demonstrated significant improvements in water clarity and pollutant removal rates when used as a flocculant. The results indicated a reduction in suspended solids by over 80% after treatment with calcium hydroxide.

Case Study 2: Agricultural Impact

Research on soil amendment using calcium hydroxide showed enhanced crop yields in acidic soils. Fields treated with calcium hydroxide exhibited improved nutrient uptake and reduced pest populations compared to untreated fields.

Recent Innovations

Recent advancements have focused on green synthesis methods for producing calcium hydroxide with minimal environmental impact. The application of nanotechnology has also led to the development of nanoscale calcium hydroxide particles that demonstrate increased reactivity for enhanced performance in various applications such as water treatment and construction materials .

Mechanism of Action

The mechanism of action of calcium hydroxide involves the dissociation of calcium and hydroxyl ions. These ions exert their effects by:

Antimicrobial Activity: The hydroxyl ions denature proteins, damage DNA, and disrupt cytoplasmic membranes of bacteria.

Tissue Repair: The calcium ions stimulate tissue repair and induce mineralization, promoting the healing of damaged tissues

Comparison with Similar Compounds

Calcium hydroxide is often compared with other alkaline earth metal hydroxides, such as:

Magnesium Hydroxide: Similar in structure but less soluble in water.

Strontium Hydroxide: More soluble in water and has different industrial applications.

Barium Hydroxide: Highly soluble in water and used in different chemical processes

Calcium hydroxide is unique due to its moderate solubility, high pH, and wide range of applications across various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.